![molecular formula C17H22N2O3 B12957072 Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12957072.png)
Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves several key steps. The process begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization. The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification .
Chemical Reactions Analysis
Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reductive desulfurization using Raney Nickel is a common reaction for this compound, leading to the formation of reduced oxindole products.
Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic junction, to introduce various functional groups.
Scientific Research Applications
Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a key building block in the synthesis of complex spirocyclic molecules.
Biology: The compound exhibits potential biological activities, including acting as growth hormone secretagogues, neurokinin antagonists, and oxytocin antagonists.
Medicine: Due to its interaction with various receptors, it is being explored for its therapeutic potential in treating conditions like hormone deficiencies and neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to a wide range of receptors, influencing various biological processes. For example, it can act as an antagonist to neurokinin and oxytocin receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to its spirocyclic structure, which distinguishes it from other oxindole derivatives. Similar compounds include:
Tert-butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound also features a spirocyclic oxindole structure but differs in its functional groups and biological activities.
Ethyl 3-(methylthio)-2-oxindoline-5-carboxylate: Another spirocyclic oxindole derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 2-oxospiro[indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-13-7-5-4-6-12(13)17(14(19)20)8-10-18-11-9-17/h4-7,18H,8-11H2,1-3H3 |
InChI Key |
WXLLNTNLOSNJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.